beta-Spaglumic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H16N2O8 |
|---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-[(3-acetamido-3-carboxypropanoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
GUCKKCMJTSNWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Studies
Classical Synthetic Approaches for β-Spaglumic Acid
Classical approaches to the synthesis of β-Spaglumic acid (N-acetyl-β-L-aspartyl-L-glutamic acid) have traditionally involved multi-step processes characteristic of peptide synthesis. A notable one-pot synthesis method has been developed that streamlines the production of both α- and β-isomers of spaglumic acid. nih.gov This procedure begins with the acetylation of L-aspartic acid, which is then dehydrated to form an anhydride (B1165640). This intermediate subsequently undergoes condensation with a protected glutamic acid derivative, such as glutamic acid dibenzyl ester. The final step involves hydrogenolysis to remove the protecting groups, yielding a mixture of α- and β-Spaglumic acid. nih.gov This method, while efficient in combining several reactions into a single pot, necessitates a subsequent purification step to separate the desired β-isomer from the α-isomer. nih.gov
The core challenge in synthesizing β-Spaglumic acid lies in selectively forming the peptide bond with the β-carboxyl group of aspartic acid while its α-carboxyl group is protected, and vice-versa for the synthesis of the α-isomer. The formation of aspartimide, a cyclic side-product, is a significant issue during the synthesis of aspartic acid-containing peptides, often leading to low yields or failed syntheses. uwa.edu.aunih.gov
Advanced and Stereoselective Synthesis Techniques
To overcome the limitations of classical methods, researchers have investigated advanced methodologies that offer improved yields, reduced reaction times, and greater stereoselectivity.
The application of ultrasound energy has emerged as a green and efficient technique in organic synthesis. mdpi.commdpi.com In the context of spaglumic acid, a one-pot synthesis has been significantly improved by the use of ultrasound. nih.gov Specifically, the initial acetylation of aspartic acid is promoted by ultrasonic irradiation. nih.gov Ultrasound technology enhances chemical reactivity through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. mdpi.com This approach can lead to higher yields and shorter reaction times compared to silent (non-ultrasound) conditions. mdpi.com The ultrasound-assisted method for spaglumic acid synthesis follows the same fundamental steps of acetylation, dehydration, condensation, and hydrogenolysis, but with the benefit of sonochemical enhancement. nih.gov
Table 1: Comparison of Synthetic Steps
| Step | Classical Method | Ultrasound-Promoted Method |
|---|---|---|
| Acetylation | Conventional heating/stirring | Ultrasound irradiation |
| Dehydration | Chemical dehydrating agents | Chemical dehydrating agents |
| Condensation | Reaction with protected glutamic acid | Reaction with protected glutamic acid |
| Deprotection | Hydrogenolysis | Hydrogenolysis |
| Outcome | Mixture of α- and β-isomers | Mixture of α- and β-isomers, potentially with improved efficiency nih.gov |
Given that synthetic methods often produce a mixture of α- and β-Spaglumic acid, a robust separation technique is critical. nih.gov The two isomers, being dipeptides with the same molecular weight but different structural linkages, can be challenging to separate. researchgate.net Anion-exchange chromatography (AEX) has been successfully employed for this purpose. nih.gov This technique separates molecules based on their net negative charge. nih.govfredhutch.org The α- and β-isomers of spaglumic acid, despite having the same amino acid components, possess slightly different isoelectric points and charge distributions, which allows for their resolution on an AEX column. nih.govresearchgate.net The separation is typically achieved by applying a salt gradient to elute the bound molecules from the ion-exchange resin. nih.govyoutube.com The ability of AEX to resolve species based on minor charge differences makes it a key tool for isolating pure β-Spaglumic acid. nih.gov
Achieving selective formation of the β-peptide linkage over the α-linkage is a central challenge in the synthesis of β-Spaglumic acid. The one-pot synthesis route yields both isomers, indicating a lack of complete regioselectivity during the condensation step. nih.gov The formation of the peptide bond is competitive between the α- and β-carboxyl groups of the N-acetyl aspartic anhydride intermediate.
In broader peptide synthesis, controlling linkage in aspartic acid-containing peptides often involves sophisticated protecting group strategies. To prevent the formation of the undesired isomer and side products like aspartimide, chemists may use bulky protecting groups on the α- or β-carboxyl group to sterically hinder reaction at that site. For instance, developing a diaminodiacid with an amide bond as a β-carboxyl-protecting group for Asp has been shown to effectively prevent aspartimide formation during solid-phase peptide synthesis. nih.gov While not explicitly detailed for β-Spaglumic acid in the provided context, such principles of selectively directing bond formation are fundamental to advanced stereoselective synthesis. The challenge lies in directing the nucleophilic attack of the glutamic acid amine to the desired β-carbonyl of the aspartic acid anhydride.
Synthesis of Related Analogs and Derivatives
The core structure of spaglumic acid serves as a scaffold for the synthesis of various analogs, including cyclic derivatives, to explore structure-activity relationships.
A cyclic analog of spaglumic acid has been synthesized and reported. nih.gov The synthesis of this cyclic dipeptide, a diketopiperazine dicarboxylic acid, originates from the α-isomer of spaglumic acid (α-NAAGA). nih.gov Researchers observed that the α-peptide exhibits a significant tendency to cyclize during methylation with diazomethane. This reaction yields a cyclic N-acetylaspartylglutamic acid dimethyl ester. nih.gov Subsequent hydrolysis of this cyclic ester leads to the formation of the diketopiperazine dicarboxylic acid, referred to as cyclic spaglumic acid. nih.gov This intramolecular cyclization highlights the chemical properties inherent to the α-isomer's structure, providing a pathway to a novel, constrained analog of spaglumic acid. The synthesis of other cyclic peptides containing aspartic acid often requires specific strategies to facilitate the cyclization and prevent side reactions. uwa.edu.aunih.gov
Table 2: Summary of Research Findings
| Research Area | Key Finding | Reference |
|---|---|---|
| Synthesis | A one-pot method produces both α- and β-Spaglumic acid. | nih.gov |
| Ultrasound Application | Ultrasound promotes the acetylation step in the one-pot synthesis. | nih.gov |
| Isomer Separation | Anion-exchange chromatography effectively separates the α- and β-peptides. | nih.gov |
| Cyclic Analog | The α-isomer can be converted into a cyclic diketopiperazine dicarboxylic acid. | nih.gov |
Peptidomimetic Design and Synthesis Strategies
Peptidomimetics are compounds designed to replicate the structure and function of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. longdom.org The incorporation of non-standard amino acids, such as β-amino acids, is a key strategy in peptidomimetic design. nih.gov Beta-Spaglumic acid, as a dipeptide containing N-acetyl-L-aspartic acid linked to L-glutamic acid via the β-carboxyl group of the aspartic acid residue, presents a unique scaffold for the development of novel peptidomimetics. Its structure, which includes a β-amino acid linkage, offers opportunities for creating analogues with enhanced proteolytic resistance and defined secondary structures. nih.gov
The design of peptidomimetics based on this compound can be approached by considering modifications to its backbone and side chains to mimic the bioactive conformations of larger peptides or to interact with specific biological targets. mdpi.com Strategies often focus on creating molecules that mimic secondary structures like β-turns, β-sheets, or α-helices. nih.govwjarr.com
Backbone Modification and Conformational Constraint
One of the primary goals in peptidomimetic design is to constrain the molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity. longdom.org For this compound, this can be achieved by introducing cyclic structures or by replacing parts of the peptide backbone.
Cyclization: The inherent dipeptide structure of this compound provides a foundation for creating cyclic peptidomimetics. Cyclization can be achieved through head-to-tail linkage, side-chain to side-chain linkage, or by incorporating the peptide into a larger macrocyclic structure. For instance, the α-peptide isomer of spaglumic acid has shown a tendency to cyclize into a diketopiperazine dicarboxylic acid. nih.gov Similar strategies could be explored for this compound to create conformationally rigid structures. The synthesis of cyclic peptide antibiotics like Malacidin A, which utilizes ligation of β-hydroxy amino acids, demonstrates advanced methods for macrolactamization that could be adapted for this compound derivatives. uwa.edu.au
Amide Bond Isosteres: To improve stability against peptidases, the amide bond of this compound can be replaced with non-hydrolyzable surrogates. Examples of such isosteres include trifluoroethylamines, ketomethylenes, and phosphinates. wjarr.com
Side-Chain Derivatization
The aspartic and glutamic acid residues of this compound offer multiple sites for derivatization to explore structure-activity relationships (SAR). The free carboxyl groups and the N-acetyl group can be modified to alter the molecule's polarity, charge, and hydrogen bonding capacity.
Hydroxy Analogs: The introduction of hydroxyl groups can create additional hydrogen bonding interactions, which is a valuable strategy for mapping the active sites of receptors. beilstein-journals.org Syntheses of various hydroxyglutamic acid analogues have been developed, and these methods could be applied to the glutamic acid portion of this compound. beilstein-journals.org
Orthogonal Protecting Group Strategy: The synthesis of complex derivatives requires a careful selection of protecting groups for the various functional moieties (α- and γ-carboxyl groups of glutamate (B1630785), α-carboxyl of aspartate, and the N-acetyl group). The use of orthogonal protecting groups, such as Boc, Fmoc, and benzyl (B1604629) esters, allows for the selective modification of different parts of the molecule. researchgate.net For example, the synthesis of Nα-Boc-L-aspartic acid-γ-fluorenylmethyl ester and Nα-Boc-L-glutamic acid-δ-fluorenylmethyl ester provides building blocks that could be used in the solid-phase synthesis of more complex this compound-containing peptides. researchgate.net
Incorporation into Hybrid Peptides
This compound can be incorporated as a building block into larger peptide sequences. The presence of the β-amino acid linkage can induce specific secondary structures and increase resistance to enzymatic degradation. nih.gov Peptides that combine α- and β-amino acids, known as α,β-peptides, are a significant class of foldamers used in peptidomimetic design. wjarr.com The inclusion of this compound could be used to create specific turns or to disrupt or mimic β-sheet structures. wjarr.com
Synthetic Approaches
The synthesis of this compound itself can be achieved through a one-pot method involving the ultrasound-promoted acetylation of aspartic acid, followed by dehydration, condensation with a protected glutamic acid ester, and subsequent deprotection. nih.gov The separation of the α and β isomers is typically accomplished by anion-exchange chromatography. nih.gov
For the synthesis of more complex peptidomimetic derivatives, solid-phase peptide synthesis (SPPS) offers a versatile platform. escholarship.org Protected this compound units could be synthesized first and then incorporated into a growing peptide chain on a solid support. This allows for the systematic variation of the peptide sequence and the introduction of other non-natural amino acids or organic moieties. The development of β-strand peptidomimetics and polypyrrolinones on solid-phase highlights the advanced synthetic strategies available for creating complex peptide mimics. escholarship.org
The table below summarizes potential derivatization strategies for this compound in the context of peptidomimetic design.
| Modification Site | Type of Modification | Rationale in Peptidomimetic Design | Potential Synthetic Strategy | Relevant Compounds/Intermediates |
| Peptide Backbone | Cyclization (Macrolactamization) | Conformational constraint, increased receptor affinity, improved stability. longdom.orguwa.edu.au | Side-chain to side-chain or head-to-tail cyclization. uwa.edu.au | Cyclic spaglumic acid. nih.gov |
| Amide Bond | Replacement with isosteres | Enhanced proteolytic resistance. wjarr.com | Synthesis of dipeptide mimics with non-hydrolyzable linkages. | Ketomethylene or reduced amide bond analogues. |
| Glutamate Side-Chain (γ-carboxyl) | Esterification, Amidation | Alter polarity, solubility, and hydrogen bonding capacity. | Standard esterification or amidation reactions on a protected precursor. | Nα-Boc-L-glutamic acid-δ-fluorenylmethyl ester. researchgate.net |
| Glutamate Side-Chain (C4 position) | Hydroxylation | Introduce new hydrogen bond donors to probe receptor interactions. beilstein-journals.org | Electrophilic hydroxylation of a suitable pyroglutamate (B8496135) intermediate. beilstein-journals.org | (4S)-4-hydroxy-L-glutamic acid derivatives. beilstein-journals.org |
| Aspartate Side-Chain (α-carboxyl) | Esterification, Amidation | Modify charge and polarity. | Selective deprotection and coupling reactions using an orthogonal protection scheme. | Nα-Boc-L-aspartic acid-γ-fluorenylmethyl ester. researchgate.net |
| N-Terminus (Acetyl group) | Replacement with other acyl groups or functional moieties | Modulate lipophilicity and interaction with the target. | Acylation of the free amine of the aspartyl residue before or after coupling to glutamate. | Variously N-acylated Asp-Glu dipeptides. |
Biological Roles and Molecular Mechanisms of Action Research
β-Spaglumic Acid as a Neuropeptide
While β-Spaglumic acid itself is primarily known as a research tool and a synthetic analogue, its actions are intrinsically linked to the endogenous neuropeptide N-acetylaspartylglutamate (NAAG). nih.gov β-Spaglumic acid acts as a mimic and modulator of the NAAG system. nih.gov NAAG is the most abundant dipeptide in the mammalian brain, found in concentrations ranging from micromolar to millimolar levels. mdpi.com Its function as a neuromodulator, particularly in glutamatergic systems, is a subject of extensive research. mdpi.com
The significance of β-Spaglumic acid's mechanism of action is understood through the distribution of the neuropeptide it modulates, NAAG. NAAG is found primarily in neurons. indexcopernicus.com There are significant regional differences in its concentration within the central nervous system (CNS). mdpi.com The highest levels are reported in the spinal cord, with lower, yet substantial, concentrations found throughout the brain. mdpi.com Research has identified NAAG-like immunoreactivity in neurons and what are presumed to be synaptic endings in key brain regions such as the medial prefrontal cortex and the nucleus accumbens. nih.gov The distribution also includes the superior colliculus and optic pathway. nih.gov This widespread but uneven distribution suggests that NAAG, and by extension the effects of its modulator β-Spaglumic acid, plays a specific role in various neural circuits. mdpi.comnih.gov
Interactive Table: Regional Distribution of NAAG in the CNS
| Brain Region | Reported Concentration | Significance |
|---|---|---|
| Spinal Cord | Highest reported levels (~2.3 mM) mdpi.com | Implicated in pain signaling and motor function. researchgate.net |
| Medial Prefrontal Cortex | Presence in neurons and synaptic endings. nih.gov | Associated with cognition and models of schizophrenia. nih.gov |
| Nucleus Accumbens | Presence in neurons and synaptic endings. nih.gov | Involved in reward and motivation pathways. nih.gov |
| Optic Pathway/Superior Colliculus | Localized in this putative glutamatergic system. nih.gov | Suggests a role in visual information processing. nih.gov |
The release of the neuropeptide NAAG from neurons is an active, regulated process. Research demonstrates that its release is dependent on the influx of calcium ions (Ca²⁺) following neuronal depolarization. nih.gov Studies using microdialysis in the rat superior colliculus have shown that chemical depolarization with agents like veratridine (B1662332) causes a significant, multi-fold increase in the release of radiolabeled NAAG. nih.gov This evoked release was almost completely blocked when experiments were conducted in a calcium-free environment, confirming the essential role of extracellular calcium. nih.gov This mechanism is characteristic of neuropeptide release from dense-core vesicles and suggests that NAAG acts as a signaling molecule released in response to robust neuronal activity. nih.govnih.gov Further research indicates that subthreshold changes in the neuronal membrane potential can also regulate neurotransmitter release through the modulation of basal intracellular Ca²⁺ levels, a process in which L-type Ca²⁺ channels play a significant role. nih.gov
Enzymatic Interactions and Metabolic Pathways
β-Spaglumic acid's primary mechanism of action is its interaction with specific enzymes involved in the metabolism of amino acids and neuropeptides. These interactions have significant implications for neuronal signaling and metabolic regulation.
Carbamoyl (B1232498) Phosphate Synthetase I (CPSI) is a key mitochondrial enzyme in the urea (B33335) cycle, responsible for converting ammonia (B1221849) into carbamoyl phosphate. nih.govgusc.lv The activity of CPSI is critically dependent on an allosteric activator, N-acetyl-l-glutamate (NAG). nih.govresearchgate.net Research has explored the ability of related N-acetylated compounds to influence this enzyme. Studies have shown that N-acetyl-l-aspartate (NAA), a component of NAAG, can activate CPSI, although at much higher concentrations than NAG. nih.gov Given that β-Spaglumic acid is an analogue of NAAG, which is composed of NAA and glutamate (B1630785), its potential interaction with CPSI is of research interest, though direct activation by β-Spaglumic acid is not established.
Glutamate Carboxypeptidase II (GCP II), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase), is a membrane-bound zinc metalloenzyme. embopress.orgresearchgate.net Its primary function in the brain is to inactivate the neuropeptide NAAG by hydrolyzing it into its constituent parts: N-acetylaspartate (NAA) and glutamate. mdpi.comnih.gov This enzymatic action terminates the signaling of NAAG at the synapse. nih.gov β-Spaglumic acid is not catabolized by GCP II; instead, it is designed to resist this hydrolysis. nih.gov Its structural properties make it a stable analogue of NAAG, allowing it to interact with the enzyme's active site without being broken down. nih.gov
The most well-documented molecular action of β-Spaglumic acid is its role as a competitive inhibitor of NAAG peptidase activity, specifically that of Glutamate Carboxypeptidase II (GCP II). nih.gov By competitively binding to the active site of GCP II, β-Spaglumic acid prevents the enzyme from hydrolyzing its natural substrate, NAAG. nih.gov
This inhibition leads to an increase in the extracellular concentration and dwell time of synaptically released NAAG. nih.govnih.gov The elevated NAAG levels then lead to greater activation of its target receptors, primarily the presynaptic metabotropic glutamate receptor 3 (mGluR3). mdpi.comnih.gov Activation of mGluR3 generally leads to a reduction in the release of other neurotransmitters, most notably glutamate. nih.gov
This mechanism forms the basis for extensive research into the therapeutic potential of NAAG peptidase inhibitors. Studies have shown that by indirectly reducing excessive glutamate release, these inhibitors can be neuroprotective in models of stroke, traumatic brain injury, and neuropathic pain. researchgate.netembopress.orgjhu.edu Furthermore, research using inhibitors like ZJ43, a compound structurally related to β-Spaglumic acid, has demonstrated that blocking NAAG peptidase can reverse certain behavioral abnormalities in preclinical models of schizophrenia, an effect that is blocked by mGluR2/3 antagonists. nih.govduke.edu
Interactive Table: Enzymatic Interactions of β-Spaglumic Acid and Related Compounds
| Enzyme | Natural Substrate/Activator | Action of β-Spaglumic Acid/Analogue | Research Implications |
|---|---|---|---|
| Carbamoyl Phosphate Synthetase I (CPSI) | N-acetyl-l-glutamate (NAG) nih.gov | N-acetyl-l-aspartate (related compound) can activate at high concentrations. nih.gov | Potential modulation of the urea cycle by related N-acetylated compounds. |
| Glutamate Carboxypeptidase II (GCP II) / NAAG Peptidase | N-acetylaspartylglutamate (NAAG) embopress.org | Competitive inhibitor. nih.gov | Increases extracellular NAAG, reduces glutamate release, neuroprotection. nih.govnih.gov |
Receptor Modulation and Neurotransmitter System Research
Beta-Spaglumic acid, also known as β-N-Acetylaspartylglutamate (β-NAAG), is a compound of significant interest in neuroscience research due to its interaction with key components of the glutamatergic system. As the β-aspartyl isoform of the abundant neuropeptide N-Acetyl-l-aspartylglutamate (NAAG), its molecular behavior provides insights into the modulation of excitatory neurotransmission. drugbank.comncats.io Research has focused on its ability to interact with specific glutamate receptors and its role as a competitive inhibitor of NAAG peptidase, an enzyme that breaks down NAAG. medchemexpress.com This inhibition elevates the concentration of NAAG in the synapse, which in turn influences glutamate signaling. mdpi.comresearchgate.netresearchgate.net
Agonist and Antagonist Activity at Metabotropic Glutamate Receptor 3 (mGluR3)
The interaction of spaglumic acid and its isoforms with the metabotropic glutamate receptor 3 (mGluR3), a presynaptic receptor that modulates neurotransmitter release, has been a primary focus of investigation. mdpi.comnih.gov N-Acetylaspartylglutamate (NAAG) is widely characterized as a selective agonist for mGluR3. researchgate.nettocris.com Activation of mGluR3 by NAAG is a key mechanism for suppressing excessive glutamate transmission. mdpi.comnih.gov By inhibiting the enzyme that degrades NAAG, NAAG peptidase inhibitors can elevate synaptic NAAG levels, thereby enhancing the activation of mGluR3 and reducing neurotransmitter release. researchgate.netresearchgate.net This agonist activity at mGluR3 is considered neuroprotective. mdpi.com
However, there is conflicting evidence specifically regarding the beta-isoform, this compound. Some research has characterized this compound as a selective mGluR3 antagonist. medchemexpress.com One study reported that at a concentration of 100 µM, this compound antagonized mGluR3 in cerebellar granule cells. medchemexpress.com It was also found to block the inhibition of forskolin-stimulated cAMP formation that is typically caused by NAAG's agonist action on mGluR3. medchemexpress.com This suggests that while the general class of NAAG peptides is considered agonistic, the beta-isoform may possess antagonistic properties at this receptor under certain experimental conditions.
| Receptor | Compound | Observed Activity | Concentration | Cell Type/Model | Source |
| mGluR3 | N-Acetylaspartylglutamate (NAAG) | Selective Agonist | - | Transfected Cells, Neurons | researchgate.nettocris.com |
| mGluR3 | N-Acetylaspartylglutamate (NAAG) | Agonist | - | Mammalian Nervous System | mdpi.comresearchgate.net |
| mGluR3 | This compound | Antagonist | 100 µM | Cerebellar Granule Cells | medchemexpress.com |
| mGluR3 | This compound | Antagonist | - | - | medchemexpress.com |
Antagonist Activity at N-Methyl-D-Aspartate (NMDA) Receptors
This compound has demonstrated a significant modulatory effect on N-Methyl-D-Aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission and plasticity. nih.govnih.gov While some related compounds are described as weak activators, research into this compound points towards a protective, antagonistic role against NMDA receptor-mediated excitotoxicity. medchemexpress.comtocris.com
Studies have shown that this compound protects spinal cord neurons from injury induced by NMDA in a dose-dependent manner. medchemexpress.com This neuroprotective effect was observed to begin at a concentration of 63 µM and became complete at concentrations of 500 µM and 1000 µM. medchemexpress.com Furthermore, at a concentration of 500 µM, this compound was found to significantly decrease the influx of intraneuronal free Ca²⁺ that occurs when neurons are exposed to NMDA, a key step in excitotoxic cell death. medchemexpress.com This action of blocking or reducing the downstream effects of NMDA receptor activation is characteristic of antagonist activity.
| Receptor | Compound | Effect | Concentration | Finding | Source |
| NMDA | This compound | Neuroprotection | 63 µM | Significant attenuation of NMDA toxicity | medchemexpress.com |
| NMDA | This compound | Neuroprotection | 500-1000 µM | Complete blockage of NMDA toxicity | medchemexpress.com |
| NMDA | This compound | Ca²⁺ Influx Reduction | 500 µM | Significantly reduced free Ca²⁺ responses to NMDA exposure | medchemexpress.com |
Influence on Glutamate Receptor Systems Research
The dual action of this compound on both mGluR3 and NMDA receptors, combined with its primary role as a NAAG peptidase inhibitor, makes it a valuable tool in glutamate receptor systems research. medchemexpress.com Glutamate is the major fast excitatory neurotransmitter in the brain, and its dysregulation is implicated in numerous neurological disorders. patsnap.comresearchgate.net
The primary mechanism through which this compound influences the glutamate system is by competitively inhibiting NAAG peptidase with a Ki (inhibitory constant) of 1 µM. medchemexpress.com This inhibition increases the availability of synaptic NAAG, which then acts as an endogenous agonist at presynaptic mGluR3 receptors. mdpi.comresearchgate.net The activation of these receptors inhibits further glutamate release, serving as a natural feedback mechanism to prevent excitotoxicity. mdpi.com This indirect modulation of glutamate release is a key area of research for conditions like traumatic brain injury, where excessive glutamate is a major cause of secondary damage. nih.gov
Simultaneously, the direct protective effects of this compound against NMDA receptor-mediated toxicity provide a second pathway for neuroprotection. medchemexpress.com By reducing the harmful consequences of excessive NMDA receptor activation, such as uncontrolled calcium influx, the compound can help preserve neuronal viability. medchemexpress.com This multifaceted influence—inhibiting glutamate release via mGluR3 activation and directly mitigating NMDA receptor-mediated damage—positions this compound as a compound of interest for studying neuroprotective strategies in disorders driven by glutamatergic dysfunction. patsnap.comnih.gov
Investigative Research on Biological Activities
Research on Mast Cell Stabilization Mechanisms
Beta-Spaglumic acid is recognized as a mast cell stabilizer, a property that makes it useful in treating allergic conditions such as allergic conjunctivitis. drugbank.comncats.ionih.govdrugbank.com Its mechanism of action involves preventing the degranulation of mast cells, which are key players in the allergic response through their release of histamine (B1213489) and other inflammatory mediators. drugbank.comnih.gov
The stabilization of mast cells by this compound is achieved through the inhibition of specific calcium channels. drugbank.comnih.gov An increase in intracellular calcium is a critical step for mast cell degranulation; it is necessary for the fusion of histamine-containing vesicles with the cell membrane. researchgate.net By blocking these specific calcium channels, this compound prevents the influx of calcium required for degranulation, thereby stabilizing the cell. drugbank.comnih.gov
By inhibiting mast cell degranulation, this compound effectively blocks the release of inflammatory mediators such as histamine. drugbank.comnih.gov This action is central to its therapeutic use in allergic eye conditions. drugbank.comdrugbank.comnih.gov However, it is noteworthy that in one study involving atopic subjects, an inhaled magnesium salt of N-acetyl aspartyl glutamic acid did not demonstrate a protective effect against allergen-induced immediate bronchoconstriction when compared to a placebo. nih.gov
Neuroprotection Research Paradigms
In addition to its anti-allergic properties, this compound exhibits significant neuroprotective effects. ncats.io It functions as an agonist at metabotropic glutamate (B1630785) receptor 3 (mGluR3) and an antagonist at N-methyl-D-aspartate (NMDA) receptors. medchemexpress.commedchemexpress.com This dual activity allows it to modulate glutamatergic signaling, which is crucial for protecting neurons from damage caused by excessive stimulation. nih.govpatsnap.compatsnap.com
This compound has been shown to protect spinal cord neurons from excitotoxicity, which is neuronal damage caused by excessive stimulation by neurotransmitters like glutamate. medchemexpress.compatsnap.com Its neuroprotective action is linked to its ability to prevent the excessive accumulation of glutamate in the synaptic space, which can lead to excitotoxic injury. neurology.org Research indicates that this compound significantly reduces the intraneuronal free calcium (Ca²⁺) responses that occur when neurons are exposed to NMDA, a key mediator of excitotoxicity. medchemexpress.com In vitro studies on spinal cord cells have quantified this protective effect. medchemexpress.com
Table 1: Protective Effect of this compound Against NMDA-Induced Excitotoxicity
| Concentration of this compound (µM) | Effect on NMDA Toxicity | Source |
|---|---|---|
| 63 | Significant attenuation | medchemexpress.com |
| 500 | Complete blockage | medchemexpress.com |
| 1000 | Complete blockage | medchemexpress.com |
The compound also demonstrates a protective role against neuronal damage caused by hypoxia, or a lack of oxygen. medchemexpress.com Studies have found that this compound protects spinal cord cells against hypoxia-induced viability loss. medchemexpress.com The related compound N-acetylaspartylglutamate (NAAG) has also been shown to reduce neurodegeneration in neonatal rat models of hypoxia-ischemia. nih.govnih.gov The protective effects are significant even at low concentrations. medchemexpress.com
Table 2: Protective Effect of this compound Against Hypoxia-Induced Cell Viability Loss
| Concentration of this compound (µM) | Protection Percentage | Source |
|---|---|---|
| 8 | 75% | medchemexpress.com |
| 63 | ~107.4% (Complete elimination of viability loss) | medchemexpress.com |
| 1000 | ~114.4% (Complete elimination of viability loss) | medchemexpress.com |
Research into Alterations in Neuropsychiatric Disorders
Alterations in the levels of this compound (as NAAG) and the activity of its metabolizing enzyme, glutamate carboxypeptidase II, have been observed in a region-specific manner in several neuropsychiatric disorders. medchemexpress.comnih.govtargetmol.com These disorders include schizophrenia, depression, and PTSD. nih.govnih.gov The link is rooted in the compound's role in modulating the glutamatergic system, as glutamatergic dysfunction is implicated in the pathophysiology of many of these conditions. nih.gov Consequently, enhancing NAAG levels is considered a promising therapeutic strategy for brain disorders where glutamatergic excitotoxicity is a contributing factor. nih.govnih.gov
Regional Specificity of β-Spaglumic Acid Levels Research
Studies on the rat nervous system have shown that both NAAG and GCPII (also referred to as NAAG peptidase) are widely but unevenly distributed across various brain regions. The concentration of NAAG and the activity of the enzyme that hydrolyzes it are present in a unique, two-stage system of chemical neurotransmission. researchgate.net
Research using autoradiography to map the binding sites of [3H]N-acetyl-aspartyl-glutamate has revealed high densities in gray matter structures. Key areas with notable binding include the hippocampus, cerebral neocortex, striatum, septal nuclei, and the cerebellar cortex. nih.gov In humans, magnetic resonance spectroscopy (MRS) has been used to determine the concentrations of NAAG in different brain tissues, finding that levels are generally higher in white matter (1.5-2.7 mM) compared to gray matter (0.6-1.5 mM). researchgate.net
The table below summarizes the concentration of N-acetylaspartylglutamate (NAAG), the natural substrate for the enzyme inhibited by β-Spaglumic acid, in various regions of the rat central nervous system.
Table 1: Regional Concentration of N-acetylaspartylglutamate (NAAG) in the Rat Central Nervous System
| Brain Region | NAAG Concentration (nmol/mg soluble protein) |
|---|---|
| Thoracic Spinal Cord | 64 |
| Superior Colliculus | - |
| Ventrolateral Medulla | >0.3 (Ratio of peptide to peptidase activity) |
| Reticular Formation | >0.3 (Ratio of peptide to peptidase activity) |
| Ventroposterior Thalamic Nucleus | >0.3 (Ratio of peptide to peptidase activity) |
| Median Eminence | 2.4 |
Data sourced from a study on the regional distribution of NAAG and peptidase activity in the rat nervous system. researchgate.net The peptidase activity ranged from 54 pmol/mg protein/min in the median eminence to 148 in the superior colliculus.
Alterations in Glutamate Carboxypeptidase II Activity Research
β-Spaglumic acid functions as a competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. nih.govwikipedia.orgneurology.org By inhibiting GCPII, β-Spaglumic acid effectively prevents the breakdown of NAAG, leading to an increase in its local concentration and a subsequent reduction in the production of glutamate from this pathway. researchgate.netnih.gov
The inhibitory effect of compounds like β-Spaglumic acid on GCPII has been demonstrated in various experimental models. For instance, in motor neuron and glia co-cultures, the GCPII inhibitor 2-(phosphonomethyl)pentanedioic acid (2-PMPA) was shown to significantly decrease the hydrolysis of radiolabeled NAAG. This resulted in a marked increase in the percentage of unhydrolyzed NAAG, confirming the direct modulation of the enzyme's activity. nih.gov
This mechanism is considered neuroprotective in conditions associated with excessive glutamate, as the elevated NAAG levels can activate presynaptic mGluR3 receptors, which in turn inhibits further glutamate release. researchgate.netnih.gov
The table below presents data from a study where the effect of a GCPII inhibitor on the hydrolysis of [3H]NAAG was measured in motor neuron/glia cultures.
Table 2: Effect of GCPII Inhibitor on NAAG Hydrolysis
| Condition | % Glutamate and Metabolites from [3H]NAAG | % Unhydrolyzed [3H]NAAG |
|---|---|---|
| Control | 45.3 ± 2.6 | 54.7 ± 2.6 |
| With 2-PMPA (GCPII Inhibitor) | 2.5 ± 0.9 | 97.5 ± 0.9 |
Data represents the mean ± SEM from cultures treated with the GCPII inhibitor 2-PMPA, demonstrating its efficacy in preventing NAAG breakdown. nih.gov
Antioxidant Properties Research
There is no direct scientific evidence from the conducted research to suggest that β-Spaglumic acid itself possesses intrinsic antioxidant properties. Its protective effects in the nervous system are consistently attributed to its role as an inhibitor of Glutamate Carboxypeptidase II (GCPII). nih.govneurology.org
However, the molecule that β-Spaglumic acid helps to preserve, N-acetylaspartylglutamate (NAAG), has been investigated for its effects on oxidative stress. A study in a neonatal rat model of hypoxia-ischemia found that pretreatment with NAAG significantly reduced the levels of reactive oxygen species (ROS) and partially restored the concentration of the endogenous antioxidant glutathione (B108866) (GSH). nih.govnih.gov The study concluded that preconditioning with NAAG induces an antioxidative defense system. nih.gov
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Analysis in Structural Elucidation (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Specifically, Carbon-13 (¹³C) NMR provides invaluable information about the carbon framework of a molecule, as each unique carbon atom in the structure generates a distinct signal.
For beta-spaglumic acid, which is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate (NAAG), NMR is crucial to confirm the peptide linkage involves the β-carboxyl group of the aspartic acid moiety rather than the α-carboxyl group found in its isomer, alpha-spaglumic acid. nih.govdrugbank.comnih.gov Two-dimensional NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) spectrum, correlate proton (¹H) and carbon (¹³C) nuclei that are directly bonded, providing unambiguous assignments of the carbon skeleton.
Experimental data obtained for a sample of isospaglumic acid (which includes the beta-isoform) in a CD3OD solvent at 600 MHz reveals the following key ¹H-¹³C correlations that help define the structure of this compound. nih.gov
Interactive Table 1: ¹H-¹³C HSQC NMR Correlation Data for Spaglumic Acid Isoform Use the filter option to search for specific chemical shifts.
| Proton Shift (¹H, ppm) | Carbon Shift (¹³C, ppm) | Intensity |
| 4.75 | 51.30 | 0.35 |
| 4.43 | 53.13 | 0.38 |
| 2.82 | 36.53 | 0.10 |
| 2.71 | 36.53 | 0.18 |
| 2.40 | 30.88 | 0.53 |
| 2.19 | 27.74 | 0.15 |
| 1.99 | 22.41 | 1.00 |
| 1.95 | 27.74 | 0.16 |
Data sourced from PubChem for Isospaglumic Acid. nih.gov
These correlations are vital for assigning each carbon to its precise position within the this compound molecule, confirming the connectivity and distinguishing it from its alpha-linked isomer.
Chromatographic Techniques for Isomer Purity and Separation (e.g., HPLC, Chiral Chromatography)
Chromatography is essential for separating this compound from impurities and, most importantly, from its structural isomer, alpha-spaglumic acid.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound samples. tocris.com The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For acidic and polar compounds like spaglumic acid, reversed-phase HPLC is commonly employed. mdpi.comhelixchrom.com Research on the synthesis of alpha- and beta-spaglumic acids has demonstrated that the two isomers can be effectively separated using anion-exchange chromatography. nih.gov
Interactive Table 2: Representative HPLC Method Parameters for Analysis This table outlines typical conditions for the analysis of acidic compounds like spaglumic acid.
| Parameter | Specification | Purpose |
| Column | C18, 3 µm particle size | Stationary phase for reversed-phase separation. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elutes compounds based on polarity. mdpi.com |
| Detection | UV at 220 nm | Quantifies the compound by measuring light absorbance. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation process. |
| Temperature | 40°C | Ensures reproducibility of retention times. |
Chiral Chromatography is a specialized form of HPLC that is critical for separating enantiomers—molecules that are mirror images of each other. Since this compound possesses two stereogenic centers, it can exist in different stereoisomeric forms. chemspider.com Chiral chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. uni-muenchen.de Common CSPs used for separating chiral amino acids and their derivatives include those based on polysaccharides or cyclodextrins. chromatographyonline.comresearchgate.net This technique is indispensable for ensuring the stereochemical purity of the final compound, which is often crucial for its biological activity.
X-ray Crystallography for Stereochemical Validation in Research
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of a molecule's connectivity, conformation, and, crucially, its absolute stereochemistry.
The technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a detailed three-dimensional electron density map of the molecule and thereby determine the exact spatial coordinates of each atom. researchgate.net
For a molecule like this compound, X-ray crystallography would serve to:
Confirm the β-linkage: It would show definitively that the peptide bond is formed with the side-chain carboxyl group of the aspartate residue.
Validate Stereochemistry: It would confirm the absolute configuration at both chiral centers, for instance, verifying the (S,S) configuration in N-acetyl-L-β-aspartyl-L-glutamic acid. chemspider.com
While a specific crystal structure for this compound is not widely published, the technique has been extensively used to determine the structures of its constituent amino acids, L-glutamic acid and L-aspartic acid, confirming their known stereochemical configurations and crystalline polymorphs. researchgate.netresearchgate.net Applying this method to this compound would provide the ultimate validation of its stereochemical integrity in a research context.
Future Directions and Emerging Research Avenues for β Spaglumic Acid
Development of Novel Synthetic Routes and Derivatization
The therapeutic potential of β-Spaglumic acid is intrinsically linked to the ability to synthesize it efficiently and to create derivatives with enhanced potency, selectivity, and pharmacokinetic properties. While methods like solid-phase peptide synthesis (SPPS) have been employed, future research will likely focus on more scalable and stereochemically precise synthetic strategies. google.com
Emerging avenues in synthesis may include:
Biocatalytic Synthesis: The use of engineered enzymes could offer a highly specific and environmentally friendly route to β-Spaglumic acid, minimizing the formation of the α-isomer and reducing the need for extensive purification steps like anion-exchange chromatography. nih.gov
Flow Chemistry: Continuous flow synthesis methodologies could provide a means for safer, more efficient, and scalable production, overcoming challenges associated with batch processing.
Furthermore, the derivatization of the β-Spaglumic acid scaffold is a critical area for future investigation. Research into other NAAG peptidase inhibitors has shown that modifications incorporating phosphonate (B1237965) and phosphinate groups can dramatically increase potency. researchgate.netrsc.orgnih.gov Future derivatization efforts for β-Spaglumic acid will likely explore:
Phosphorus-Containing Analogues: The design and synthesis of phosphonate and phosphinate derivatives to enhance binding affinity to the active site of NAAG peptidase. rsc.orgresearchgate.netnih.gov
Prodrug Strategies: The development of prodrugs to improve blood-brain barrier penetration, a common challenge for neurological therapeutics.
Conformationally Restricted Analogues: The synthesis of cyclic or otherwise rigid derivatives to lock the molecule into a bioactive conformation, potentially increasing selectivity for either NAAG peptidase or mGluR3.
In-depth Mechanistic Studies of Receptor Interactions
While β-Spaglumic acid is known to be an mGluR3 antagonist, the precise molecular details of this interaction remain an area for intensive future study. physiology.org Understanding the structural basis of its antagonism is key to designing next-generation modulators with improved therapeutic profiles. Key research questions to be addressed include:
Binding Site Characterization: Is the binding competitive with the endogenous agonist NAAG, or does it involve an allosteric site? High-resolution structural studies will be essential to answer this.
Receptor Subtype Selectivity: What are the molecular determinants that confer its selectivity for mGluR3 over other group II mGluRs, such as mGluR2? physiology.org Site-directed mutagenesis studies combined with functional assays will be crucial.
Signal Transduction Pathways: A deeper investigation into how β-Spaglumic acid modulates downstream signaling cascades beyond the canonical inhibition of cyclic AMP formation will provide a more complete picture of its cellular effects. researchgate.net
These studies will not only illuminate the function of β-Spaglumic acid but also provide fundamental insights into mGluR3 pharmacology, aiding in the development of novel therapeutics for conditions like schizophrenia and anxiety, where this receptor is a key target. researchgate.net
Exploration of Enzyme Regulation and Metabolic Flux Research
The inhibition of NAAG peptidase by β-Spaglumic acid directly impacts the glutamate-glutamine cycle by preventing the hydrolysis of NAAG into N-acetylaspartate (NAA) and glutamate (B1630785). nih.gov This leads to an increase in synaptic NAAG levels and a decrease in glutamate, which is the basis for its neuroprotective effects against excitotoxicity. researchgate.netnih.gov
Future research is expected to move beyond static measurements of neurotransmitter levels and into the dynamic analysis of metabolic flux. Emerging research avenues include:
Metabolomic Profiling: Utilizing advanced mass spectrometry-based metabolomics to obtain a comprehensive snapshot of the metabolic changes in neuronal and glial cells following treatment with β-Spaglumic acid. Studies in knockout models of the enzyme Glutamate Carboxypeptidase II (GCPII), which β-Spaglumic acid inhibits, show alterations in brain lipid composition, suggesting wider metabolic consequences. acs.org
Isotope Tracing Analysis: Employing stable isotope tracers (e.g., ¹³C-glucose or ¹⁵N-glutamine) to map the flow of metabolites through the glutamate-glutamine cycle and connected pathways in real-time. This will allow researchers to quantify the impact of NAAG peptidase inhibition on neuronal and glial metabolism.
Impact on Myelination: Given that NAAG and its precursor NAA are linked to myelin synthesis, future studies should investigate the long-term metabolic consequences of β-Spaglumic acid on white matter integrity and repair, which could have implications for diseases like multiple sclerosis. acs.org
These investigations will provide a systems-level understanding of how modulating a single enzyme can ripple through the complex metabolic networks of the brain.
Advanced Computational and Structural Biology Approaches
The availability of the X-ray crystal structure of NAAG peptidase (also known as glutamate carboxypeptidase II or prostate-specific membrane antigen) provides a powerful tool for future research. utmb.educuni.cz Advanced computational and structural biology techniques will be instrumental in accelerating the discovery and optimization of β-Spaglumic acid-based therapeutics.
Future directions in this area will likely involve:
Molecular Dynamics (MD) Simulations: Performing MD simulations to model the binding of β-Spaglumic acid to NAAG peptidase and mGluR3. These simulations can reveal the dynamics of the protein-ligand interaction, identify key stabilizing residues, and calculate binding free energies to guide the design of more potent derivatives.
Cryo-Electron Microscopy (Cryo-EM): As obtaining crystal structures of G-protein coupled receptors like mGluR3 in complex with ligands is notoriously difficult, cryo-EM presents a promising alternative. Future efforts will aim to determine the high-resolution structure of mGluR3 bound to β-Spaglumic acid to provide a definitive blueprint for its antagonistic mechanism.
Fragment-Based Drug Design: Using computational and experimental screening of small chemical fragments to identify novel binding motifs that can be elaborated into new derivatives of β-Spaglumic acid with unique properties.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on existing and newly synthesized derivatives to predict the biological activity of novel compounds, thereby streamlining the drug discovery process.
By integrating these advanced in silico and structural methods, researchers can adopt a rational design approach, moving beyond empirical screening to create precisely engineered molecules based on a deep understanding of their molecular targets. springernature.comnih.govfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
